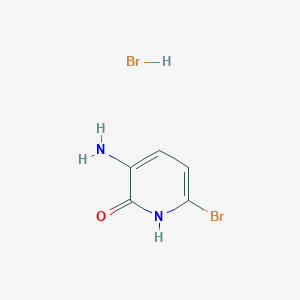

3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Description

The exact mass of the compound 3-Amino-6-bromopyridin-2(1H)-one hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-6-bromopyridin-2(1H)-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromopyridin-2(1H)-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-bromo-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-2H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARDSBNQZZKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672154 | |

| Record name | 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-34-2 | |

| Record name | 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-bromopyridin-2-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a pivotal building block for researchers, medicinal chemists, and professionals in drug development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Amino-6-bromopyridin-2(1H)-one hydrobromide has emerged as a compound of significant interest within the pharmaceutical and life sciences sectors. Its unique trifunctional nature, possessing an amine, a bromine atom, and a pyridinone core, offers a versatile platform for the synthesis of complex molecular architectures. This guide aims to provide an in-depth understanding of this valuable chemical entity, empowering researchers to leverage its full potential in their scientific endeavors. The strategic positioning of its functional groups allows for selective and diverse chemical modifications, making it an ideal starting material for the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, cancers, and infectious agents[1].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.

Identification and Nomenclature

-

Chemical Name: 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

-

Synonyms: 3-Amino-6-bromo-pyridin-2-ol hydrobromide[1]

It is crucial to distinguish the hydrobromide salt from its free base, 3-Amino-6-bromopyridin-2(1H)-one, which has the CAS number 134577-43-8 and a molecular weight of 189.01 g/mol [7]. The hydrobromide form generally offers enhanced stability and solubility in certain solvents, making it advantageous for various applications.

Physicochemical Characteristics

| Property | Value | Source |

| Appearance | Beige or light yellow to brown solid | [1][4] |

| Purity | Typically ≥95% (NMR) or 97% | [1][3][8] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [4][6] |

| Predicted pKa | 9.18 ± 0.10 (for the free base) | [7] |

Note: Experimental data for melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. While full spectral data is often proprietary to commercial suppliers, typical spectroscopic characteristics are outlined below.

-

¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for the compound with CAS number 1187930-34-2[9]. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons on the pyridinone ring.

-

¹³C NMR, IR, and Mass Spectrometry: Access to ¹³C NMR, IR, and mass spectrometry data is also indicated by some suppliers, which are crucial for unambiguous structural confirmation[9].

Synthesis and Purification

A plausible synthetic route could involve the Hofmann rearrangement of a corresponding bromopyridine carboxamide. A patent describes a one-step Hofmann degradation reaction to produce various aminobromopyridines with yields around 50%[10]. The general steps would involve:

-

Preparation of a hypobromite solution.

-

Reaction of the appropriate bromopyridine carboxamide with the hypobromite solution.

-

Work-up and purification of the resulting aminobromopyridine.

-

Subsequent treatment with hydrobromic acid to form the hydrobromide salt.

Another approach could be the bromination of 3-aminopyridin-2(1H)-one. The synthesis of a related compound, 3-amino-6-bromopyridine, is achieved through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile.

Purification is typically achieved through recrystallization to obtain a product of high purity suitable for further synthetic transformations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide lies in the differential reactivity of its functional groups. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the amino group can undergo various nucleophilic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the pyridinone core.

-

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful tool for introducing aryl or heteroaryl moieties. A study on a 3-aminopyridin-2-one-based fragment library utilized Suzuki cross-coupling conditions to introduce a variety of aromatic and heteroaromatic groups at the C5-position of a related compound[11].

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines. This is a key transformation in the synthesis of many biologically active compounds[12]. The reaction typically involves a palladium catalyst, a phosphine ligand (such as XPhos), and a base.

Reactions of the Amino Group

The amino group at the 3-position can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides, although this may require careful control of reaction conditions to avoid over-alkylation.

The differential reactivity of the bromine and amino groups allows for a stepwise functionalization of the molecule, providing access to a wide array of derivatives.

Applications in Drug Discovery and Development

The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide serves as a key starting material for the synthesis of such compounds.

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors[13]. A fragment library based on the 3-aminopyridin-2-one scaffold has been successfully used to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy[14]. The ability to readily diversify the scaffold through cross-coupling reactions at the bromine-bearing position makes it an ideal platform for structure-activity relationship (SAR) studies and the development of potent and selective kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, this versatile building block is utilized in the development of therapeutics for:

-

Neurological Disorders: Its derivatives are explored for their potential to modulate targets within the central nervous system[1].

-

Infectious Diseases: The scaffold is used to generate novel anti-infective agents[1].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.

-

Hazard Statements: The compound is generally considered harmful if swallowed, causes skin irritation, and causes serious eye irritation[4].

-

Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention[15].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage and Disposal: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[16]. Disposal should be carried out in accordance with local, state, and federal regulations.

Conclusion

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics.

References

-

3-AMino-6-broMopyridin-2(1H)-one hydrobroMide (1 x 5 g) | Reagentia. Available at: [Link]

-

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. PubChem. Available at: [Link]

-

3-AMINO-6-BROMOPYRIDIN-2(1H)-ONE HYDROBROMIDE [P86727]. ChemUniverse. Available at: [Link]

-

3-Amino-6-bromo-pyridin-2-ol hydrobromide. Amerigo Scientific. Available at: [Link]

- CN101704781A - Preparation method of amino pyridine bromide compound. Google Patents.

-

Fig. 2. Synthesis and members of 3-aminopyridin-2-one based fragment... ResearchGate. Available at: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. Available at: [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]

-

3-Amino-6-bromopyridin-2(1H)-one, 95%+ (NMR), C5H5BrN2O, 100 mg. CP Lab Safety. Available at: [Link]

-

3-Amino-6-bromopyridin-2(1H)-one hydrobromide. 羰基化合物- 西典实验. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide (1 x 5 g) | Reagentia [reagentia.eu]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide | 1187930-34-2 [amp.chemicalbook.com]

- 5. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide – Biotuva Life Sciences [biotuva.com]

- 6. 1187930-34-2|3-Amino-6-bromopyridin-2(1H)-one hydrobromide|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide(1187930-34-2) 1H NMR [m.chemicalbook.com]

- 10. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

3-Amino-6-bromopyridin-2(1H)-one hydrobromide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structural elucidation of 3-amino-6-bromopyridin-2(1H)-one hydrobromide, a heterocyclic compound of significant interest as a versatile building block in pharmaceutical research and development.[1] The process of bringing a new chemical entity from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure.[2] This document outlines a synergistic workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section details not only the experimental protocol but also the underlying scientific rationale, ensuring a self-validating system for structural confirmation. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative of Structural Certainty

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a key intermediate in organic synthesis, with its distinct functional groups—an amine, a bromine atom, and a pyridinone core—offering diverse reactivity for the development of novel therapeutic agents.[1] However, the potential for isomeric impurities and unexpected reaction pathways during synthesis necessitates a rigorous and unequivocal process of structure elucidation. An error in structural assignment can have profound consequences, leading to wasted resources, misinterpreted biological data, and potential safety issues.

The strategy detailed herein is built on the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle. We will begin by determining the elemental composition and verifying the presence of bromine through mass spectrometry. Subsequently, we will identify the key functional groups using infrared spectroscopy. The core of the elucidation will be a deep dive into 2D NMR spectroscopy to assemble the molecular framework atom-by-atom. Finally, we will achieve absolute confirmation of the three-dimensional structure in the solid state via X-ray crystallography.

Foundational Analysis: Elemental Composition and Isotopic Signature via Mass Spectrometry (MS)

Expertise & Causality: Before attempting to determine connectivity, we must first confirm the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to confidently deduce the elemental composition. Furthermore, the presence of a bromine atom provides an unmistakable isotopic signature that serves as an immediate, low-level validation of the structure.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in HPLC-grade methanol. The hydrobromide salt is expected to be sufficiently polar for this solvent.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, calibrated according to the manufacturer's protocol.

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode. ESI is a soft ionization technique that will readily protonate the basic amino group, yielding the [M+H]⁺ ion corresponding to the free base, C₅H₅BrN₂O.

-

Set the mass range to scan from m/z 50 to 500.

-

Data Interpretation & Trustworthiness

The primary evidence for the structure comes from two key observations:

-

Accurate Mass: The measured m/z of the monoisotopic [M+H]⁺ ion should match the theoretical value within a narrow tolerance (typically < 5 ppm). The free base, C₅H₅BrN₂O, has a calculated monoisotopic mass of 187.95853 Da.[3][4] The expected [M+H]⁺ ion would be at m/z 188.96581.

-

Bromine Isotopic Pattern: Critically, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing ion.[5][6] We expect to see two peaks of almost identical intensity separated by approximately 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[7] This pattern is a powerful diagnostic tool that instantly confirms the presence of a single bromine atom.

Data Presentation: Predicted MS Data

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ | C₅H₆⁷⁹BrN₂O⁺ | 188.9663 | ~100% |

| [M+2+H]⁺ | C₅H₆⁸¹BrN₂O⁺ | 190.9643 | ~98% |

Functional Group Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: With the elemental formula established, FT-IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. The vibrational frequencies of chemical bonds are highly characteristic, allowing us to "see" the presence of the amine (N-H), the amide (C=O and N-H), and the aromatic ring (C=C, C=N). This serves as a crucial cross-validation of the structure inferred from other methods.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid hydrobromide salt directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Lower the ATR press to ensure good contact with the sample. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Data Interpretation & Trustworthiness

The structure of 3-amino-6-bromopyridin-2(1H)-one hydrobromide presents several characteristic absorption bands. The hydrobromide salt form will influence the N-H stretching region significantly.

-

N-H Stretching: Expect very broad and complex absorption bands in the 2500-3400 cm⁻¹ region. This breadth is due to the N-H stretches of the pyridinone, the protonated amine (NH₃⁺), and extensive hydrogen bonding in the solid state.[8] The distinct, sharp peaks of a free amine are not expected.

-

C=O Stretching: A strong, sharp absorption corresponding to the amide carbonyl of the pyridinone ring should be present, typically in the range of 1650–1680 cm⁻¹.

-

N-H Bending: The scissoring vibration of the amino group will appear around 1600-1640 cm⁻¹.[8]

-

C=C and C=N Stretching: Vibrations from the pyridinone ring will produce several sharp peaks in the 1400–1600 cm⁻¹ region.[9]

-

C-Br Stretching: This vibration occurs in the fingerprint region (< 700 cm⁻¹) and can be difficult to assign definitively.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2500–3400 (very broad) | N-H / N⁺-H | Stretching |

| ~1650–1680 | C=O (Amide) | Stretching |

| ~1600–1640 | -NH₂ | Scissoring (Bending) |

| ~1400–1600 | C=C / C=N | Ring Stretching |

caption: Key functional groups for IR identification.

Definitive Connectivity via Multi-dimensional NMR Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution.[10] While ¹H and ¹³C spectra provide information on the chemical environment of each atom, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously establishing the bonding network. The HMBC experiment, in particular, is the cornerstone of this analysis, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to piece the molecular fragments together.

Experimental Protocol: 500 MHz NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving the salt, and its residual proton peak does not obscure key regions. Crucially, it allows for the observation of exchangeable N-H protons.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.[10]

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for establishing the overall connectivity.

-

Data Interpretation & Trustworthiness

The following is a predictive analysis of the expected NMR data. The combination of all experiments provides a self-consistent and definitive structural proof.

-

¹H NMR: We expect two signals in the aromatic region for the two ring protons (H4 and H5). These should appear as doublets due to mutual coupling. Additionally, three exchangeable signals are expected: one for the pyridinone N-H and two for the amino NH₂ (which may appear as one broad signal). The hydrobromide salt will likely cause significant downfield shifts for the exchangeable protons.

-

¹³C NMR: Five signals are predicted for the pyridinone ring carbons. The carbonyl (C2) will be the most downfield signal. The other four carbons (C3-C6) will have distinct chemical shifts based on their substituents.

-

COSY: A single cross-peak is expected, connecting the H4 and H5 protons, confirming their adjacency.

-

HSQC: Will show two cross-peaks, correlating H4 to C4 and H5 to C5. This definitively assigns the protons to their respective carbons.

-

HMBC: This experiment connects all the pieces. Key expected correlations that would lock in the structure are:

-

H4 → C2 , C6 , C5, C3 (2- and 3-bond correlations)

-

H5 → C3 , C6, C4 (2- and 3-bond correlations)

-

NH₂ → C3 , C2, C4 (correlations to the carbon it's attached to and its neighbors)

-

NH (ring) → C2 , C6 (correlations to the adjacent carbonyl and brominated carbons)

-

The observation of these specific long-range correlations, particularly from the protons to the quaternary (non-protonated) carbons like C2, C3, and C6, leaves no ambiguity about the substitution pattern on the pyridinone ring.

Data Presentation: Predicted NMR Assignments

| Position | δ¹³C (ppm, est.) | δ¹H (ppm, est.) | Multiplicity | Key HMBC Correlations (from ¹H) |

| 2 | ~165 | - | - | - |

| 3 | ~130 | - | - | - |

| 4 | ~115 | ~6.5 | d | C2, C3, C5, C6 |

| 5 | ~125 | ~7.2 | d | C3, C4, C6 |

| 6 | ~140 | - | - | - |

| NH (ring) | - | ~11-12 | br s | C2, C6 |

| NH₂ | - | ~5-6 | br s | C2, C3, C4 |

// Nodes for key atoms H4 [pos="1,2!", shape=point, label="H4"]; H5 [pos="2,2!", shape=point, label="H5"]; NH2 [pos="0,1!", shape=point, label="NH₂"]; NH_ring [pos="1.5,0!", shape=point, label="NH"];

C2 [pos="1,0.5!", shape=point, label="C2"]; C3 [pos="0.5,1!", shape=point, label="C3"]; C6 [pos="2,0.5!", shape=point, label="C6"];

// Edges representing correlations H4 -> {C2, C6, C3} [fontcolor="#EA4335", label=" ³J, ³J, ²J"]; H5 -> {C3, C6} [fontcolor="#EA4335", label=" ²J, ³J"]; NH2 -> {C2, C4} [style=dotted, color="#34A853", fontcolor="#34A853", label=" ³J, ³J"]; NH2 -> C3 [color="#34A853", fontcolor="#34A853", label=" ²J"]; NH_ring -> {C2, C6} [color="#FBBC05", fontcolor="#FBBC05", label=" ²J, ²J"];

// Invisible edges for layout edge [style=invis]; H4 -> H5; NH2 -> H4; H5 -> C6; C3 -> C2; C2 -> NH_ring; } caption: Key 2- and 3-bond HMBC correlations.

Absolute Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the gold standard, offering an unambiguous 3D map of the atoms in the solid state.[11] It directly visualizes the atomic positions, confirming not only the covalent connectivity but also the tautomeric form and the intermolecular interactions, such as hydrogen bonding with the bromide counter-ion.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.[11] Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound. Solvents to screen include methanol, ethanol, water, or mixtures thereof.

-

Crystal Mounting and Data Collection:

-

Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Collect diffraction data using a modern X-ray diffractometer with a Mo or Cu X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by difference Fourier maps to locate the remaining non-hydrogen atoms.

-

Refine the atomic positions and displacement parameters. Hydrogen atoms can typically be located in the difference map and refined.

-

Expected Results & Trustworthiness

The refined crystal structure will provide the ultimate validation by showing:

-

Unambiguous Connectivity: A 3D model that matches the structure deduced from NMR.

-

Tautomer Confirmation: Direct evidence that the molecule exists as the pyridin-2(1H)-one tautomer rather than the 2-hydroxypyridine isomer.

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network. We would expect to see strong N-H···Br⁻ hydrogen bonds between the protonated amine/pyridinone NH and the bromide anion, as well as potential N-H···O=C hydrogen bonds between adjacent molecules.[12] This validates the hydrobromide salt form.

Conclusion: A Synergistic and Self-Validating Approach

References

- Krishnamurthy, M., & Rajan, P. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

-

Al-Amiery, A. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5202. [Link]

-

Bush, A., & Babaev, E. V. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Abdellatif, K. R. A., et al. (2020). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 25(18), 4066. [Link]

-

Ivanova, B. B. (2006). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

Fun, H. K., et al. (2011). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]

-

ResearchGate. (n.d.). The stacking plot of NMR spectra of the pyridinone proton at 7.3 ppm of 18b after stepwise addition of FeCl3 to a DMSO solution of 18b. [Link]

-

PubChem. (n.d.). 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. [Link]

-

PubChemLite. (n.d.). 3-amino-6-bromopyridin-2-ol (C5H5BrN2O). [Link]

-

Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3581. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopyridin-2-ol. [Link]

-

ChemUniverse. (n.d.). 3-AMINO-6-BROMOPYRIDIN-2(1H)-ONE HYDROBROMIDE [P86727]. [Link]

-

Xidian Reagent. (n.d.). 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. [Link]

-

Lalli, P. M., et al. (2010). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 820-827. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]

-

Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

-

Babu, B., et al. (2018). Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45. Journal of Applied Pharmaceutical Science, 8(12), 108-112. [Link]

-

Chemistry Guru. (2019, September 2). Structural Elucidation 1. YouTube. [Link]

-

Bruker. (n.d.). Structure Analysis. [Link]

-

Proteopedia. (2022). X-ray crystallography. [Link]

-

Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673. [Link]

-

Venkatesan, P., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o18. [Link]

-

Flitsch, W., & Jones, G. (1983). Preparation and X-ray crystal and molecular structure of 6-bromopyrrolizin-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1491-1494. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure Analysis | Bruker [bruker.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - 3-amino-6-bromopyridin-2-ol (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tutorchase.com [tutorchase.com]

- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 12. Crystal structure of 3-amino-1-propylpyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is presented in a multi-step approach, starting from readily available precursors. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the process.

Introduction

3-Amino-6-bromopyridin-2(1H)-one hydrobromide and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of amino, bromo, and pyridinone functionalities allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.[1] This guide details a robust and reproducible synthetic route, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthesis Pathway

The synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide can be achieved through a three-step process starting from 2-hydroxypyridine. The pathway involves an initial nitration, followed by bromination, and a final reduction of the nitro group, culminating in the formation of the hydrobromide salt.

Caption: Overall synthetic workflow for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-nitropyridine

The initial step involves the nitration of 2-hydroxypyridine. The use of pyridine as a solvent and a controlled addition of nitric acid are crucial for achieving good yield and purity.

Protocol:

-

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a 60-75% solution of nitric acid dropwise to the cooled solution while stirring.

-

After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

-

Concentrate the reaction mixture to half of its original volume.

-

Repeat the addition of nitric acid and reaction at room temperature 3-5 times.

-

Neutralize the resulting solution with a suitable base.

-

Perform a suitable work-up to isolate the 2-hydroxy-3-nitropyridine product.

Causality: The use of pyridine as a solvent helps to control the reactivity of nitric acid. The stepwise addition of nitric acid and controlled temperature prevent over-nitration and side reactions, leading to a cleaner product.[2]

Step 2: Synthesis of 6-Bromo-3-nitropyridin-2(1H)-one

The bromination of 2-hydroxy-3-nitropyridine is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Protocol:

-

Dissolve 2-hydroxy-3-nitropyridine in acetonitrile.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-3-nitropyridin-2(1H)-one.

Causality: N-bromosuccinimide is chosen for its ability to selectively brominate the pyridine ring without causing unwanted side reactions that can occur with harsher brominating agents like liquid bromine.[1] Acetonitrile is a suitable solvent for this reaction.

Step 3: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one

The reduction of the nitro group to an amine is a critical step. A classic and effective method using iron powder in the presence of an ammonium salt is employed.

Protocol:

-

To a solution of 6-bromo-3-nitropyridin-2(1H)-one in a mixture of propan-2-ol and water, add iron powder and ammonium chloride.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate to obtain the crude 3-amino-6-bromopyridin-2(1H)-one.

-

Purify the product by a suitable method, such as recrystallization.

Causality: The Fe/NH₄Cl system is a well-established and reliable method for the reduction of aromatic nitro groups, especially in the presence of other reducible functional groups like halogens.[3] This method is generally high-yielding and avoids the use of more expensive or hazardous reducing agents.

Step 4: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

The final step is the formation of the hydrobromide salt, which is often more stable and easier to handle than the free base.

Protocol:

-

Dissolve the purified 3-amino-6-bromopyridin-2(1H)-one in a suitable solvent such as ethanol or isopropanol.

-

Slowly add a solution of hydrobromic acid (HBr) in the same solvent or water.

-

Stir the mixture, and the hydrobromide salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: The basic amino group readily reacts with the strong acid (HBr) to form the corresponding ammonium salt. The choice of solvent is important to ensure good precipitation and high recovery of the final product.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Hydroxypyridine | Nitric Acid, Pyridine | 2-Hydroxy-3-nitropyridine | Good |

| 2 | 2-Hydroxy-3-nitropyridine | N-Bromosuccinimide, Acetonitrile | 6-Bromo-3-nitropyridin-2(1H)-one | Moderate to Good |

| 3 | 6-Bromo-3-nitropyridin-2(1H)-one | Fe, NH₄Cl, Propan-2-ol/Water | 3-Amino-6-bromopyridin-2(1H)-one | High |

| 4 | 3-Amino-6-bromopyridin-2(1H)-one | Hydrobromic Acid | 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide | Quantitative |

Conclusion

The synthetic pathway detailed in this guide provides a practical and efficient method for the preparation of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. By understanding the rationale behind each step, researchers can adapt and optimize these protocols for their specific needs in the synthesis of complex molecules for drug discovery and development.

References

Sources

An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS 1187930-34-2): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridin-2(1H)-one hydrobromide, identified by CAS number 1187930-34-2, is a pivotal chemical intermediate with significant applications in the realm of pharmaceutical research and development. Its versatile structure, featuring a pyridinone core functionalized with both an amino and a bromo group, renders it a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, with a particular focus on its utility in the synthesis of kinase inhibitors and its potential role in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide is essential for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1187930-34-2 | , |

| Molecular Formula | C₅H₆Br₂N₂O | , |

| Molecular Weight | 269.92 g/mol | , |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Synthetic Utility: A Gateway to Novel Therapeutics

The strategic placement of the amino and bromo substituents on the pyridinone scaffold makes 3-Amino-6-bromopyridin-2(1H)-one hydrobromide an ideal starting material for a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 3-aminopyridin-2-one core is a recognized scaffold in the design of kinase inhibitors.

A notable example of the synthetic utility of a similar scaffold is demonstrated in the creation of a kinase-targeted fragment library.[1] Although the starting material in the cited study is 5-bromo-2-methoxypyridin-3-amine, the synthetic logic is directly applicable to 3-Amino-6-bromopyridin-2(1H)-one. The bromo group at the 6-position (or 5-position in the related scaffold) serves as a handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4][5] The amino group, on the other hand, can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

The following workflow illustrates a generalized synthetic approach for the diversification of the 3-aminopyridin-2-one scaffold.

Caption: Synthetic workflow for the functionalization of the 3-aminopyridin-2-one core via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling reaction, adapted from methodologies used for similar scaffolds.[1]

Materials:

-

3-Amino-6-bromopyridin-2(1H)-one hydrobromide

-

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 equivalents)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

n-Butanol

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, the aryl/heteroaryl boronic acid/ester, potassium phosphate, XPhos, and Pd₂(dba)₃.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add degassed n-butanol to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with a suitable solvent such as methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-aminopyridin-2(1H)-one derivative.

Potential Role in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Given that 3-Amino-6-bromopyridin-2(1H)-one hydrobromide is classified as a "Protein Degrader Building Block," it is plausible that this scaffold can be incorporated into the synthesis of novel PROTACs. The amino group could serve as an attachment point for a linker connected to an E3 ligase ligand, while the pyridinone core, after functionalization at the 6-position, could act as the warhead that binds to the protein of interest.

The general structure of a PROTAC and the potential incorporation of the 3-aminopyridin-2-one scaffold is depicted below.

Caption: General structure of a PROTAC molecule.

Further research is warranted to explore the full potential of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide in the design and synthesis of effective PROTACs.

Conclusion

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a chemical intermediate of significant value to the drug discovery community. Its versatile structure allows for the efficient synthesis of complex molecules, particularly kinase inhibitors, through well-established cross-coupling methodologies. Furthermore, its potential as a building block for the development of novel PROTACs positions it at the forefront of innovative therapeutic strategies. This guide has provided a technical overview of its properties and applications, aiming to empower researchers and scientists in their pursuit of next-generation therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Amino-6-bromopyridin-2(1H)-one hydrobromide does not possess a defined pharmacological mechanism of action in its own right, its significance in medicinal chemistry is profound. This technical guide repositions the narrative from a direct biological effector to a pivotal starting material and versatile chemical scaffold. We will elucidate the compound's chemical properties and reactivity that make it a cornerstone for the synthesis of pharmacologically active agents, particularly in the realm of kinase inhibition. This document serves as an in-depth resource for professionals engaged in drug discovery, providing insights into the synthetic utility and strategic application of this valuable heterocyclic building block.

Introduction: The Pyridinone Core in Medicinal Chemistry

The pyridinone structure is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The scaffold's utility stems from its unique electronic and structural features; the pyridinone ring can serve as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites.[2]

Within this important class of compounds, 3-Amino-6-bromopyridin-2(1H)-one hydrobromide stands out not as an active pharmaceutical ingredient, but as a highly functionalized and reactive building block.[3] Its strategic placement of an amino group and a bromine atom on the pyridinone core provides chemists with two distinct and versatile handles for molecular elaboration. This dual functionality allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) and optimize lead compounds.[3] This guide will explore the chemical reactivity of this compound and its application in synthesizing potent and selective bioactive molecules.

Physicochemical Properties and Reactive Profile

The utility of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide as a synthetic intermediate is rooted in its distinct chemical features.

| Property | Value | Reference |

| CAS Number | 1187930-34-2 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O · HBr | [5][6] |

| Molecular Weight | 269.92 g/mol | [5][6] |

| Synonyms | 3-Amino-6-bromo-pyridin-2-ol hydrobromide, 3-Amino-6-bromopyridin-2(1H)-one hydrobromide | [6][7] |

The molecule's reactivity is centered around three key positions:

-

The C6-Bromo Group: This site is primed for palladium-catalyzed cross-coupling reactions, serving as an anchor point for introducing molecular diversity.

-

The C3-Amino Group: This nucleophilic group can be readily acylated, alkylated, or used in other transformations to build out a different vector of the molecule.

-

The Pyridinone Ring: The N-H group of the ring can also be substituted, providing an additional site for modification.

This multi-faceted reactivity allows for a modular approach to drug design, where different fragments can be systematically introduced to optimize biological activity and pharmacokinetic properties.

Caption: Chemical structure and key reactive sites.

Core Synthetic Methodologies: Enabling Drug Discovery

The true "action" of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide lies in its synthetic versatility. Palladium-catalyzed cross-coupling reactions are paramount for leveraging this building block to create libraries of potential drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between the C6-bromo position and a wide variety of aryl or heteroaryl boronic acids or esters.[8][9] This reaction is particularly valuable for synthesizing biaryl compounds, a common motif in kinase inhibitors designed to occupy the hydrophobic regions of the ATP-binding pocket.[10]

General Protocol: The reaction typically involves treating the bromopyridinone with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system like dioxane/water.[10][11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the C6-position with primary or secondary amines.[12][13] This transformation is critical for accessing diverse chemical space and introducing functionalities that can form key hydrogen bonds with the target protein or improve the compound's solubility and pharmacokinetic profile.[14]

General Protocol: This reaction couples the bromopyridinone with an amine using a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).[15][16]

Caption: Synthetic diversification workflow.

Application in Kinase Inhibitor Development

The pyridinone scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to bind effectively to the kinase hinge region.[2] Derivatives synthesized from 3-Amino-6-bromopyridin-2(1H)-one are ideally suited for this purpose. The core structure can anchor in the hinge, while modifications at the C6 and C3 positions can be tailored to interact with other regions of the ATP-binding site, thereby conferring potency and selectivity.

Numerous pyridone-based inhibitors have shown potent activity against a range of kinases, including Met, Src, PIM-1, and c-Kit, which are implicated in various cancers.[17][18][19][20]

Caption: Conceptual model of a pyridinone inhibitor.

Exemplary Experimental Protocols

The following protocols are representative methodologies for the derivatization of 3-Amino-6-bromopyridin-2(1H)-one. Researchers should perform their own optimization.

Protocol 5.1: Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired C6-aryl substituted pyridinone.

Protocol 5.2: Buchwald-Hartwig Amination

-

Preparation: To a dry Schlenk flask under argon, add the palladium precursor [e.g., Pd₂(dba)₃] (0.02 mmol, 2 mol%), the phosphine ligand [e.g., (±)-BINAP] (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

-

Reactant Addition: Add 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Heat the resulting mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue via column chromatography to obtain the target C6-amino substituted pyridinone.

Conclusion

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a quintessential example of a molecular scaffold that, while lacking a direct mechanism of action, is indispensable for the discovery and development of novel therapeutics. Its value is expressed through its chemical potential, offering a robust and reliable platform for generating vast chemical diversity through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers in medicinal chemistry and drug development, this compound is not an end in itself, but a critical starting point on the path to identifying potent and selective agents, particularly in the competitive field of kinase inhibitor research. Mastering its chemistry is a key step in unlocking new therapeutic possibilities.

References

-

Cai, W., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5877-5886. Available at: [Link]

-

Lv, D., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3470-3473. Available at: [Link]

-

Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1709-1723. Available at: [Link]

-

Goldstein, D. M., et al. (2008). Discovery of Aryl Aminoquinazoline Pyridones as Potent, Selective, and Orally Efficacious Inhibitors of Receptor Tyrosine Kinase c-Kit. Journal of Medicinal Chemistry, 51(21), 6864-6874. Available at: [Link]

-

Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1439-1445. Available at: [Link]

-

Chem-Impex International. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide. Retrieved from [Link]

-

Reagentia. (n.d.). 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide (1 x 5 g). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-AMINO-6-BROMOPYRIDIN-2(1H)-ONE HYDROBROMIDE. Retrieved from [Link]

-

VEGSCI Inc. (n.d.). 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide. Retrieved from [Link]

-

Yan, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]

-

Collins, I., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(28), 5346-5349. Available at: [Link]

-

Yan, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-AMino-6-broMopyridin-2(1H)-one hydrobroMide (1 x 5 g) | Reagentia [reagentia.eu]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 3-Amino-6-bromo-pyridin-2-ol hydrobromide - Amerigo Scientific [amerigoscientific.com]

- 7. Page loading... [guidechem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

Biological activity of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

An In-Depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Biologically Active Molecules

Executive Summary

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a heterocyclic compound of significant interest within the pharmaceutical and biochemical research sectors. While not typically an end-product with direct therapeutic action, its true value lies in its role as a highly versatile chemical scaffold. The strategic placement of its amino and bromo functional groups on the pyridinone core allows for diverse chemical modifications, making it an essential building block for the synthesis of novel, biologically active molecules.[1] This guide provides a comprehensive overview of the compound's properties, its strategic importance in medicinal chemistry, and detailed methodologies for evaluating the biological activity of its derivatives, particularly in the context of oncology and kinase inhibition. Researchers in drug discovery will find this document a practical resource for leveraging this scaffold in the development of next-generation therapeutic agents.

Physicochemical Characteristics and Synthetic Utility

The utility of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide as a synthetic intermediate stems from its distinct chemical architecture. The pyridinone ring is a common motif in many bioactive compounds, and the presence of both a nucleophilic amino group and a bromo group amenable to cross-coupling reactions provides chemists with a robust platform for generating molecular diversity.

| Property | Value | Reference(s) |

| CAS Number | 1187930-34-2 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O · HBr | [3] |

| Molecular Weight | 269.92 g/mol | [3][4] |

| Synonyms | 3-Amino-6-bromo-1H-pyridin-2-one hydrobromide | [5] |

The compound's structure facilitates a logical synthetic workflow for creating diverse libraries of compounds. The bromo and amino groups serve as primary reaction handles for introducing new substituents and building molecular complexity.

Caption: General synthetic workflow using the core scaffold.

A Privileged Scaffold in Drug Discovery

The pyridinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets through various non-covalent interactions. Derivatives synthesized from 3-Amino-6-bromopyridin-2(1H)-one have been investigated for a range of therapeutic applications, most notably in oncology, infectious diseases, and the treatment of neurological disorders.[1] Its value lies in providing a rigid and predictable framework upon which functional groups can be appended to optimize potency, selectivity, and pharmacokinetic properties.

Application in Oncology: Targeting Kinase Signaling

A prominent application for pyridinone-based scaffolds is the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Activity Assessment

To evaluate the efficacy of novel derivatives based on the 3-Amino-6-bromopyridin-2(1H)-one scaffold, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing both target-specific inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Objective: To quantify the concentration of the test compound required to inhibit 50% of VEGFR-2 kinase activity (IC₅₀).

-

Principle: The assay measures the consumption of ATP during the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. A detection reagent produces a fluorescent or luminescent signal that is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to kinase activity.[6]

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the reaction buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Terminate the reaction and add the detection reagent, which quantifies the amount of remaining ATP. Incubate for a further 30-60 minutes at room temperature.

-

Measurement: Read the signal (e.g., fluorescence) using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Cytotoxicity Assessment (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HUVEC for angiogenesis studies, or MCF-7, A549 for general cytotoxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.[6]

-

Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance of the resulting purple solution using a spectrophotometer at approximately 570 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results to determine the IC₅₀ value.

-

Conclusion and Future Outlook

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a compound of high strategic value in modern drug discovery. Its primary importance is not as a standalone therapeutic but as a foundational building block for creating extensive libraries of novel chemical entities. The dual functional groups allow for systematic chemical exploration, enabling the fine-tuning of derivatives to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. Future research will undoubtedly continue to leverage this and similar pyridinone scaffolds to develop targeted therapies for oncology and other challenging diseases. The robust and reproducible assays outlined in this guide provide a clear pathway for researchers to validate the biological activity of their novel synthesized compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1187930-34-2|3-Amino-6-bromopyridin-2(1H)-one hydrobromide|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide – Biotuva Life Sciences [biotuva.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-6-bromopyridin-2(1H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for obtaining the core 3-amino-6-bromopyridin-2(1H)-one hydrobromide, followed by an in-depth exploration of its derivatization. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers in drug discovery and development. Detailed, step-by-step protocols for key transformations, data presentation in tabular format, and visual diagrams of reaction pathways are included to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

Pyridin-2(1H)-one moieties are privileged structures in drug discovery, appearing in numerous compounds with a wide range of therapeutic applications. The introduction of an amino group at the 3-position and a bromine atom at the 6-position of this heterocyclic system provides a strategically functionalized scaffold. The amino group serves as a key site for further modification or as a crucial pharmacophoric element for target engagement. The bromine atom offers a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize structure-activity relationships (SAR).

This guide will first detail a robust synthetic pathway to the core 3-amino-6-bromopyridin-2(1H)-one hydrobromide, a stable and readily handled form of the parent compound. Subsequently, it will explore the rich derivatization chemistry of this scaffold, focusing on powerful synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Synthesis of the Core Scaffold: 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

The synthesis of the target scaffold can be approached through a multi-step sequence starting from readily available precursors. A logical and field-tested pathway involves the functionalization of a pre-existing pyridine ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for 3-amino-6-bromopyridin-2(1H)-one is outlined below. The core structure can be disconnected to reveal key precursors and transformations.

Figure 1: Retrosynthetic analysis of 3-amino-6-bromopyridin-2(1H)-one.

Synthetic Pathway and Experimental Protocols

The forward synthesis, based on the retrosynthetic analysis, involves a four-step sequence from 2-aminopyridine.

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group is an activating ortho-, para-director. To achieve bromination at the 6-position, careful control of reaction conditions is necessary to minimize the formation of di-brominated byproducts.

Protocol 1: Synthesis of 2-Amino-6-bromopyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-6-bromopyridine.

The subsequent nitration is directed to the 3-position by the activating amino group and the deactivating effect of the bromine and the pyridine nitrogen.

Protocol 2: Synthesis of 2-Amino-6-bromo-3-nitropyridine

-

Reaction Setup: To a flask containing concentrated sulfuric acid, cool to 0 °C. Slowly add 2-amino-6-bromopyridine (1.0 eq) while maintaining the temperature below 10 °C.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, keeping the temperature below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until pH 7-8. Collect the yellow precipitate by filtration, wash with water, and dry to yield 2-amino-6-bromo-3-nitropyridine.

The 2-amino group is converted to a 2-oxo group via a diazotization reaction followed by hydrolysis.

Protocol 3: Synthesis of 3-Nitro-6-bromopyridin-2(1H)-one

-

Diazotization: Suspend 2-amino-6-bromo-3-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the suspension to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then heat the solution to 80-90 °C until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

The final step is the reduction of the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Protocol 4: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one

-

Reaction Setup: In a round-bottom flask, suspend 3-nitro-6-bromopyridin-2(1H)-one (1.0 eq) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (3-5 eq) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

To improve stability and handling properties, the free base is converted to its hydrobromide salt.

Protocol 5: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

-

Salt Formation: Dissolve the purified 3-amino-6-bromopyridin-2(1H)-one in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Acidification: Add a solution of hydrobromic acid (48% in water or HBr in acetic acid) dropwise with stirring until the solution is acidic.

-

Precipitation: The hydrobromide salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate complete precipitation.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Derivatization of the 3-Amino-6-bromopyridin-2(1H)-one Scaffold